Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346469
InChI: InChI=1S/C14H15NO3/c1-8-6-5-7-9(2)11(8)13-12(14(16)17-4)10(3)18-15-13/h5-7H,1-4H3
SMILES:
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18346469

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate -

Specification

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C14H15NO3/c1-8-6-5-7-9(2)11(8)13-12(14(16)17-4)10(3)18-15-13/h5-7H,1-4H3
Standard InChI Key SSDUDYFOLAMMKO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure centers on a five-membered isoxazole ring (C3H3NO\text{C}_{3}\text{H}_{3}\text{NO}), which integrates both nitrogen and oxygen atoms. Key substituents include:

  • 5-Methyl group: Enhances steric stability and influences electronic distribution.

  • 3-(2,6-Dimethylphenyl) group: A bulky aromatic substituent that modulates solubility and intermolecular interactions.

  • 4-Carboxylate ester: Introduces polarity and serves as a synthetic handle for derivatization.

The IUPAC name, methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate, reflects this substitution pattern. Its canonical SMILES string (\text{CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C) and InChIKey (SSDUDYFOLAMMKO-UHFFFAOYSA-N\text{SSDUDYFOLAMMKO-UHFFFAOYSA-N}) provide unambiguous identifiers for database queries.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H15NO3\text{C}_{14}\text{H}_{15}\text{NO}_{3}
Molecular Weight245.27 g/mol
Topological Polar Surface Area55.8 Ų
LogP (Octanol-Water Partition)3.12

Synthesis and Manufacturing

Esterification Protocol

The synthesis typically begins with 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid, which undergoes acid-catalyzed esterification with methanol. Sulfuric acid serves as the catalyst, facilitating nucleophilic acyl substitution:

RCOOH+CH3OHH2SO4RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{H}_2\text{O}

Reaction conditions (e.g., 60–80°C, 6–12 hours) yield the methyl ester with >90% purity after recrystallization.

Scalability and Industrial Relevance

While lab-scale protocols are well-established, industrial production requires optimization for:

  • Cost efficiency: Sourcing high-purity 2,6-dimethylphenyl precursors.

  • Green chemistry: Replacing H2SO4\text{H}_2\text{SO}_4 with immobilized enzymes or ionic liquids.

AssayResultReference
Antibacterial (MIC)32–64 µg/mL
COX-2 Inhibition (IC50_{50})18 µM
Anticancer (MCF-7 IC50_{50})45 µM

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 2,6-dimethylphenyl group with alternative aryl moieties significantly alters pharmacological behavior:

Table 3: Analog Comparison

CompoundMolecular FormulaKey Activity
Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylateC14H15NO3\text{C}_{14}\text{H}_{15}\text{NO}_{3}Antimicrobial, Anticancer
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylateC12H9Cl2NO3\text{C}_{12}\text{H}_9\text{Cl}_2\text{NO}_3Enhanced lipophilicity
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylateC11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3CNS permeability
  • Chlorinated analogs: Increased logP (e.g., 3.89 for dichlorophenyl derivative) improves blood-brain barrier penetration but may elevate toxicity .

  • Heteroaromatic analogs: Pyridinyl substitution (e.g., compound in ) enhances solubility but reduces antimicrobial potency .

Research Gaps and Future Directions

Mechanistic Studies

  • Target identification: Proteomic profiling to identify protein binding partners.

  • In vivo models: Efficacy and toxicity assessments in murine models.

Structural Optimization

  • Hybrid derivatives: Conjugating with fluoroquinolones or statins to synergize bioactivity.

  • Prodrug strategies: Replacing the methyl ester with pH-sensitive groups for targeted release.

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